molecular formula C35H46O17 B181440 ligupurpuroside B

ligupurpuroside B

Cat. No.: B181440
M. Wt: 738.7 g/mol
InChI Key: FNUMFJHHCJMAHD-CJEBOOSQSA-N
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Description

Ligupurpuroside B is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum, a plant commonly known for its medicinal properties. This compound is known for its antioxidant activity and has been studied for various biological effects, including its potential use in treating obesity and other metabolic disorders .

Mechanism of Action

Target of Action

Ligupurpuroside B, a water-soluble polyphenolic compound, has been found to interact with lipase and trypsin . Lipase is a key enzyme for triglyceride absorption in the small intestine and is responsible for the hydrolysis of 50–70% of total dietary fats . Trypsin is a serine protease involved in digestion, where it breaks down proteins in the stomach .

Mode of Action

This compound acts as a natural inhibitor of lipase and trypsin . It binds to the amino acid residues of the hydrophobic cavity on the catalytic sites of lipase . Similarly, it enters the hydrophobic cavity of trypsin and is located near Trp215 and Tyr228 of trypsin . This binding interaction is strong and results in the quenching of the intrinsic fluorescence of both lipase and trypsin through a static quenching mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of lipase and trypsin activity This inhibition disrupts the normal function of these enzymes, affecting the digestion and absorption of dietary fats and proteins

Pharmacokinetics

It is known that the compound can inhibit trypsin activity, suggesting that it may affect the digestion and absorption of proteins

Result of Action

The inhibition of lipase and trypsin by this compound can lead to a decrease in the digestion and absorption of dietary fats and proteins . This could potentially have implications for weight management, as lipase is a key enzyme involved in fat metabolism .

Action Environment

The action of this compound is likely influenced by various environmental factors. It is known that this compound is a water-soluble compound, suggesting that its action may be influenced by the hydration status of the body .

Preparation Methods

Ligupurpuroside B is typically extracted from the leaves of Ligustrum robustum using solvent extraction methods. The process involves drying the leaves, followed by extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

In terms of synthetic routes, detailed synthetic methods for this compound are not widely documented. the extraction and purification from natural sources remain the primary method of obtaining this compound.

Chemical Reactions Analysis

Ligupurpuroside B undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions. The major products formed depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Ligupurpuroside B is similar to other phenylethanoid glycosides such as Ligupurpuroside A and Ligurobustosides. it is unique in its specific structure and the particular biological activities it exhibits. For instance, while Ligupurpuroside A also inhibits lipase, this compound has shown a broader range of enzyme inhibition, including trypsin .

Similar Compounds

  • Ligupurpuroside A
  • Ligurobustosides R and S
  • Osmanthuside B

Biological Activity

Ligupurpuroside B, a complex acylated phenolic glycoside primarily found in plants of the Lamiales order, has garnered interest due to its potential biological activities. This article explores its biosynthesis, mechanism of action, and various biological effects, supported by data tables and research findings.

Biosynthesis of this compound

The biosynthesis of this compound involves several key enzymatic reactions facilitated by glycosyltransferases. Research has identified three specific enzymes responsible for its synthesis:

  • UGT85AF8 : Catalyzes the formation of salidroside from tyrosol.
  • UGT79G7 : Functions as an osmanthuside A 1,3-rhamnosyltransferase.
  • UGT79A19 : Acts as an osmanthuside B 1,4-rhamnosyltransferase.

These enzymes sequentially convert osmanthuside A into this compound through a series of glycosylation reactions, highlighting the intricate biochemical pathways involved in its production .

Chemical Structure

This compound is characterized by its glycosidic bonds and acyl groups, which contribute to its unique chemical properties. The following table summarizes this compound and related compounds:

Compound NameStructural CharacteristicsUnique Features
This compoundAcylated phenolic glycosideComplex structure with potential biological activity
Ligupurpuroside ASimilar glycosidic structureLacks certain acyl groups present in B
VerbascosideAcylated phenolic glycosideMore widely studied for health benefits
SalidrosideBasic phenolic glycosidePrecursor in the biosynthesis pathway
Osmanthusides A & BIntermediate compounds in biosynthesisServe as key precursors for ligupurpurosides

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antioxidant Activity : As a water-soluble polyphenolic compound, this compound shows significant antioxidant properties, which may contribute to its therapeutic potential .
  • Trypsin Inhibition : Research indicates that this compound can inhibit the activity of trypsin, an enzyme crucial for protein digestion. This inhibition could potentially reduce nutrient absorption, suggesting implications for weight management and metabolic regulation .
  • Anti-inflammatory Properties : Similar compounds have been associated with anti-inflammatory effects, which may extend to this compound; however, further studies are necessary to confirm this activity .

Future Directions

Given the promising preliminary findings regarding the biological activities of this compound, future research should focus on:

  • In-depth Toxicological Studies : Understanding safety profiles and potential toxicity.
  • Clinical Trials : Evaluating efficacy in human populations for weight management and anti-inflammatory applications.
  • Mechanistic Studies : Further elucidating the biochemical pathways influenced by this compound.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-CJEBOOSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism by which Ligupurpuroside B interacts with trypsin, and what are the downstream effects of this interaction?

A1: this compound inhibits trypsin activity through a static quenching mechanism, primarily by forming hydrogen bonds and hydrophobic interactions with the enzyme. [] This binding event alters the conformation of trypsin, potentially disrupting its catalytic activity. [] The binding is strong, as indicated by the binding constants (Ka) ranging from 1.5483 × 104 to 1.7841 × 104 L mol−1 at temperatures between 288 and 308 K. [] Molecular docking studies suggest that this compound inserts itself into the hydrophobic cavity of trypsin, particularly near the Trp215 and Tyr228 residues. []

Q2: What are the key structural features of this compound, and are there any notable spectroscopic characteristics?

A2: While the provided abstracts don't explicitly detail the molecular formula or weight of this compound, they do classify it as a water-soluble polyphenolic compound and a phenylethanoid glycoside. [, ] Research indicates that this compound exhibits antioxidant properties. [, ] It's worth noting that spectroscopic studies, particularly fluorescence quenching experiments, have been instrumental in investigating the interaction between this compound and trypsin. []

Q3: this compound demonstrates promising antioxidant activity. How does its activity compare to other well-known antioxidants, and what implications might this have for its potential applications?

A3: Studies have shown that this compound, along with its structural analogs Acteoside and Isoacteoside, exhibits antioxidant activities comparable to (-)-epicatechin gallate, a potent antioxidant found in green tea. [] These compounds effectively protect human Low-Density Lipoprotein (LDL) from oxidation induced by copper ions and peroxyl radicals. [] This finding suggests that this compound, like other potent antioxidants, might have potential applications in preventing oxidative stress-related diseases.

Q4: The research mentions the isolation of this compound from the leaves of Ligustrum robustum. What is the significance of identifying the glycosyltransferases involved in its biosynthesis?

A4: Researchers have successfully identified three glycosyltransferases—UGT85AF8, UGT79G7, and UGT79A19—that play crucial roles in the biosynthesis of this compound in Ligustrum robustum. [] Understanding the enzymes involved in the biosynthetic pathway of this compound paves the way for potentially engineering its production in larger quantities. This discovery could be significant for further research and potential commercial applications of this compound.

Q5: this compound is just one of several compounds isolated from Ligustrum robustum. How does its bioactivity, particularly its fatty acid synthase (FAS) inhibitory activity, compare to other isolated compounds?

A5: While this compound shows antioxidant properties, other compounds isolated from Ligustrum robustum leaves exhibit more potent FAS inhibitory activities. [] For example, (Z)-osmanthuside B6 demonstrates strong FAS inhibition comparable to the pharmaceutical drug Orlistat. [] Interestingly, this compound itself shows stronger ABTS radical scavenging activity compared to (Z)-osmanthuside B6 and other isolated compounds, highlighting its potential as an antioxidant. [] These findings underscore the diverse bioactive potential of compounds found within Ligustrum robustum.

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